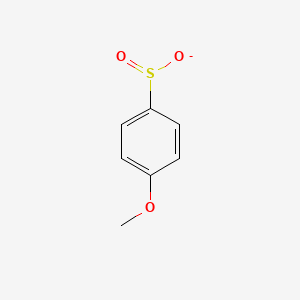

1-Methyloxy-4-sulfone-benzene

Beschreibung

Overview of Aryl Sulfone Compounds in Contemporary Chemical Research

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group attached to two aryl groups or one aryl and one alkyl group. These compounds are of considerable interest in contemporary chemical research, finding extensive use in synthetic chemistry, medicinal chemistry, and material science. sioc-journal.cnnanomaterchem.com Their rigid structure and the electron-withdrawing nature of the sulfone group impart unique chemical and physical properties.

In medicinal chemistry, the aryl sulfone moiety is a key structural unit in a variety of therapeutic agents due to its metabolic stability and ability to form strong hydrogen bonds. ontosight.ai Compounds containing this functional group have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Consequently, much research is focused on the design and synthesis of novel aryl sulfone derivatives as potential lead molecules in drug discovery. ontosight.aichemistryviews.org In material science, sulfone-containing polymers are valued for their high thermal and oxidative stability. researchgate.net The ongoing development of simpler, more efficient, and environmentally friendly methods for constructing aryl sulfone compounds underscores their continuing importance in modern chemical research. sioc-journal.cnrsc.org

Historical Development and Evolution of Aryl Sulfone Synthesis Methodologies

The synthesis of aryl sulfones has evolved significantly over time. Historically, the primary methods for their preparation included the oxidation of corresponding aryl sulfides and the Friedel-Crafts-type sulfonylation of arenes with sulfonic acids or their derivatives. researchgate.netresearchgate.net The oxidation of sulfides, while widely used, often requires harsh conditions, an excess of oxidizing agents, and long reaction times to ensure the complete conversion of the intermediate sulfoxide (B87167) to the final sulfone product. smolecule.com

In recent decades, there has been a shift towards more sophisticated and efficient methods, largely driven by advances in transition-metal catalysis. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for forming the C-S bond, allowing for the synthesis of a broad range of unsymmetrical aryl sulfones under milder conditions. nanomaterchem.comchemistryviews.orgorganic-chemistry.org These methods often involve the coupling of aryl halides or boronic acids with sulfinic acid salts or sulfonyl chlorides. organic-chemistry.org

More recently, research has focused on developing greener and more atom-economical synthetic routes. Innovations include the use of photocatalysis and electrocatalysis to generate sulfonyl and aryl radicals from precursors like arylazo sulfones. sioc-journal.cn Furthermore, sustainable media, such as deep eutectic solvents (DES), are being explored to replace volatile organic compounds (VOCs), offering advantages like recyclability and low cost. rsc.org These modern approaches represent a significant advancement over classical methods, providing greater functional group tolerance, efficiency, and improved environmental profiles. nanomaterchem.com

Significance of Ether-Substituted Aromatic Systems in Chemical Transformations

Ether-substituted aromatic systems, particularly those containing an alkoxy group like methoxy (B1213986) (-OCH3), play a crucial role in a variety of chemical transformations. numberanalytics.com The ether linkage is generally stable towards bases, oxidizing agents, and reducing agents, making it a robust functional group that can be carried through multi-step syntheses. solubilityofthings.com

The most significant influence of an alkoxy group on an aromatic ring is its effect on electrophilic aromatic substitution reactions. numberanalytics.comnumberanalytics.com The oxygen atom's lone pairs can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes the aromatic ring more nucleophilic and thus "activates" it towards attack by electrophiles. numberanalytics.combyjus.com This activation is so pronounced that reactions like the bromination of anisole (B1667542) (methoxybenzene) can proceed readily even in the absence of a traditional Lewis acid catalyst. byjus.com The alkoxy group is therefore considered a strong activating and ortho-para directing group. byjus.com This directing effect is fundamental in organic synthesis for controlling the regioselectivity of reactions to build complex molecules.

Scope and Objectives of Academic Research on 1-Methyloxy-4-sulfone-benzene

Academic research on this compound, which has the chemical formula C₈H₁₀O₃S, focuses on its synthesis, chemical properties, and potential applications. smolecule.comnih.gov The compound features a methoxy group and a methylsulfonyl group attached para to each other on a benzene ring. smolecule.com This specific substitution pattern influences its reactivity and physical properties.

Key research objectives include the development and optimization of synthetic routes. Common methods reported for its synthesis are the direct methylation of 4-hydroxybenzenesulfonic acid and the sulfonation of methoxybenzene followed by methylation. smolecule.com Another significant pathway is the selective oxidation of the precursor sulfide (B99878), 1-methoxy-4-(methylthio)benzene. rsc.org Studies have compared the synthesis of positional isomers, noting that the para-substituted isomer, this compound, can be produced in higher yields in certain photocatalytic reactions compared to its ortho-isomer, which is attributed to reduced steric hindrance.

Investigations into its chemical behavior explore reactions such as nucleophilic substitution of the methoxy group and reduction of the sulfonyl group. smolecule.com Furthermore, its potential biological activities have been a subject of study, with some research indicating possible antimicrobial and anti-inflammatory properties. smolecule.com It also serves as a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com

Below are tables detailing the known properties of this compound.

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃S | smolecule.com |

| Molecular Weight | 186.23 g/mol | nih.gov |

| Melting Point | 120-121.5 ºC | chemsynthesis.com |

| Heavy Atom Count | 12 | nih.gov |

| Topological Polar Surface Area | 51.8 Ų | nih.gov |

Spectroscopic Data

| Type | Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.87 (d, J = 8.8 Hz, 2H), 7.02 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H), 3.03 (s, 3H) | rsc.org |

Eigenschaften

IUPAC Name |

4-methoxybenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZWQPOTHRMEQW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347255 | |

| Record name | 4-Methoxybenzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63226-46-0 | |

| Record name | 4-Methoxybenzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyloxy 4 Sulfone Benzene and Analogues

Classical Approaches to Aryl Sulfone Synthesis Applicable to 1-Methyloxy-4-sulfone-benzene

Traditional methods for the formation of the aryl sulfone linkage remain valuable in organic synthesis. These methodologies primarily include the oxidation of precursor thioethers and electrophilic aromatic substitution reactions.

Oxidation of Thioethers and Sulfoxides

A common and direct route to this compound is the oxidation of its corresponding thioether, 4-methoxythioanisole (B167831) (1-methoxy-4-(methylthio)benzene). This transformation involves the conversion of the sulfide (B99878) first to a sulfoxide (B87167) and then to the sulfone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the chemoselectivity and yield.

Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in the presence of a catalyst. For instance, the oxidation of thioanisole, a related compound, can be selectively controlled to yield either the sulfoxide or the sulfone depending on the reaction time and temperature. The oxidation proceeds sequentially, with the sulfide being converted to the sulfoxide before further oxidation to the sulfone. Another common and effective oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of the methylthio group with m-CPBA is a well-established method for preparing methylsulfonyl derivatives.

The chemoselectivity of the oxidation can be influenced by the choice of catalyst and reaction conditions. For example, photoassisted oxidation of p-methoxythioanisole has been demonstrated using a photosensitizing agent and a catalyst, with water as the oxygen atom source. researchgate.net

Table 1: Examples of Thioether Oxidation to Aryl Sulfones

| Starting Material | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) |

| Thioanisole | Cumene hydroperoxide (CHP) | Ti(IV) amino triphenolate complex / CDCl₃ | 28 | Methyl phenyl sulfone | High |

| Thioanisole | Hydrogen peroxide | - / - | - | Methyl phenyl sulfone | - |

| 4-Methoxythioanisole | - | [Ru(bpy)₃]²⁺, [Co(NH₃)₅Cl]²⁺ / Water | - | 4-Methoxyphenyl (B3050149) methyl sulfoxide | - |

Sulfonylation Reactions Utilizing Sulfonyl Halides and Aromatic Substrates

Direct sulfonylation of an aromatic ring, such as anisole (B1667542), with a sulfonyl halide is another classical approach. In the context of synthesizing this compound, this would involve the reaction of anisole with methanesulfonyl chloride. This reaction is a type of electrophilic aromatic substitution, where the methanesulfonyl group is introduced onto the aromatic ring.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The methoxy (B1213986) group of anisole is an ortho-, para-directing group, meaning the incoming methanesulfonyl group will primarily add to the positions ortho or para to the methoxy group. Due to steric hindrance, the para-substituted product, this compound, is generally the major isomer formed.

While Friedel-Crafts reactions with aryl sulfonyl chlorides are known to give good yields of diaryl sulfones, the corresponding reactions with alkyl sulfonyl chlorides have been reported to often result in lower yields.

Friedel-Crafts Type Reactions Leading to this compound Precursors

Friedel-Crafts reactions are fundamental in organic synthesis for forming carbon-carbon bonds to aromatic rings. While direct sulfonylation is discussed above, Friedel-Crafts acylation of anisole can be used to synthesize precursors that could then be further elaborated to the target sulfone. For instance, the acylation of anisole with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride predominantly yields 4-methoxyacetophenone. wisc.edutamu.edudepaul.eduyoutube.comyoutube.com This ketone could then, in principle, be converted through a series of steps to the desired sulfone, although this is a more indirect route compared to direct sulfonylation or thioether oxidation.

The conditions for Friedel-Crafts acylation of anisole are well-documented, often employing a chlorinated solvent like dichloromethane (B109758) and a Lewis acid catalyst. tamu.eduyoutube.comyoutube.com The reaction is typically exothermic and requires careful temperature control. youtube.com

Modern Catalytic Strategies for the Formation of this compound Scaffolds

Contemporary organic synthesis has seen the development of powerful transition-metal-catalyzed reactions for the construction of carbon-sulfur bonds, offering milder conditions and broader functional group compatibility compared to classical methods.

Transition-Metal-Catalyzed Carbon-Sulfur Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry. These methods allow for the precise formation of bonds between various coupling partners. For the synthesis of aryl sulfones, palladium catalysis can be employed to couple an aryl halide or triflate with a sulfur-containing reagent.

One such approach involves the palladium-catalyzed methylsulfonylation of aryl halides. A notable method utilizes dimethyl sulfite (B76179) as both a sulfur dioxide surrogate and a methyl source. acs.orgorganic-chemistry.org This reaction proceeds under ligand- and base-free conditions, with a palladium catalyst such as PdCl₂(PPh₃)₂ and a reducing agent. This methodology is applicable to a range of aryl iodides, including those with electron-donating and electron-withdrawing groups, to produce aryl methyl sulfones in good to excellent yields. acs.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of 4-iodoanisole (B42571) with dimethyl sulfite.

Another strategy is the palladium-catalyzed coupling of an aryl halide with a sulfinate salt. While this is a common method for forming diaryl sulfones, it can be adapted for alkyl aryl sulfones. The success of these reactions often depends on the choice of a suitable ligand, such as Xantphos. organic-chemistry.org

A three-component palladium-catalyzed coupling has also been developed, uniting an organolithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct). nih.gov This convergent approach allows for the straightforward synthesis of a wide variety of sulfones. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Aryl Methyl Sulfones

| Aryl Halide | Sulfur Source | Catalyst | Reducing Agent/Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Iodoanisole | Dimethyl sulfite | PdCl₂(PPh₃)₂ | Tetramethyldisiloxane (TMDSO) | Dioxane | 120 | 4-Methoxyphenyl methyl sulfone | 85 |

| Iodobenzene | Dimethyl sulfite | PdCl₂(PPh₃)₂ | Tetramethyldisiloxane (TMDSO) | Dioxane | 120 | Phenyl methyl sulfone | 82 |

| 4-Iodotoluene | Dimethyl sulfite | PdCl₂(PPh₃)₂ | Tetramethyldisiloxane (TMDSO) | Dioxane | 120 | 4-Tolyl methyl sulfone | 88 |

Copper-Mediated Sulfonylation Pathways

Copper-catalyzed reactions represent a significant and cost-effective strategy for the synthesis of aryl sulfones, including this compound. These methods often involve the cross-coupling of aryl halides or boronic acids with sulfinic acid salts. The use of copper catalysts is advantageous due to their relative abundance and lower toxicity compared to other transition metals like palladium.

A notable advancement in this area is the use of copper ferrite (B1171679) (CuFe2O4) nanoparticles as an inexpensive, non-toxic, and recyclable catalytic system. nanomaterchem.com This heterogeneous catalyst facilitates the coupling of aryl sulfonic acid salts with various aryl halides to produce diaryl sulfones in good to excellent yields. nanomaterchem.com The protocol demonstrates broad functional group tolerance and allows for easy recovery of the catalyst using an external magnetic field, highlighting its potential for sustainable chemical production. nanomaterchem.com

Furthermore, copper-mediated direct C(sp²)–H sulfonylation has emerged as a powerful tool, obviating the need for pre-functionalized starting materials. rsc.orgnih.gov In one approach, a pyrimidyl-based directing group is used to achieve ortho-C–H sulfonylation of benzoic acid derivatives. rsc.org While not directly synthesizing this compound, this methodology showcases the potential of copper to activate C-H bonds for the formation of aryl sulfones. Another strategy employs a transient directing group for the C4-H sulfonylation of indoles, again demonstrating the regioselective power of copper mediation. nih.gov

The following table summarizes representative copper-catalyzed sulfonylation reactions.

| Catalyst System | Reactants | Solvent | Key Features | Yield (%) |

| CuFe2O4 nanoparticles | Aryl halides, Aryl sulfonic acid salts | Water | Recyclable magnetic catalyst, Green solvent | Good to Excellent |

| CuI / 1-proline | Aryl halides, Sulfinic acid salts | DMSO | Mild conditions, Good functional group tolerance | Good to Excellent |

| Cu(NO3)2 / PIDA | α-methyl styrene, CH3SSO3Na | Not specified | C-H bond sulfonylation | High |

Gold-Catalyzed Approaches to Aryl Sulfones

Gold catalysis has recently been introduced as a complementary and highly efficient method for synthesizing aryl sulfones. These reactions typically proceed via a ligand-enabled Au(I)/Au(III) redox cycle, allowing for the sulfonylation of aryl iodides with various sodium sulfinates. acs.orgacs.org A key advantage of gold catalysis is its effectiveness with electron-rich aryl iodides, a substrate class that can be challenging for copper or palladium-based systems. acs.org

For instance, the synthesis of an aryl trifluoromethyl sulfone from an electron-rich iodoarene (1,2,3-trimethoxy-5-iodobenzene) proceeded in 96% yield under gold catalysis, whereas the same substrate remained intact when subjected to typical copper or palladium catalysis conditions. acs.org This highlights the unique reactivity of gold catalysts. The methodology is versatile, accommodating a wide range of functionalized sodium sulfinates, including those with CF₃, CHF₂, CH₃, and alkyl groups, to construct diverse aryl sulfones under consistent reaction conditions. acs.org Mechanistic studies suggest a silver salt co-catalyst can play a crucial role in the transmetalation step with the Au(I)/Au(III) intermediate. acs.org

| Catalyst System | Substrates | Key Features | Yield (%) |

| Au(I)/Au(III) with hemilabile ligand | Aryl iodides, Sodium sulfinates | High efficiency for electron-rich substrates | Up to 96% |

| Acenaphthoimidazolylidene gold complexes | Boronic acids, K2S2O5, Diaryliodonium salts | Synthesis of sterically hindered diarylsulfones | Not specified |

Organocatalytic and Metal-Free Sulfone Synthesis

In the drive towards more sustainable and cost-effective synthesis, organocatalytic and metal-free approaches for constructing aryl sulfones have gained significant traction. These methods avoid the use of potentially toxic and expensive transition metals.

One prominent strategy involves the coupling of arylsulfinic acid salts with diaryliodonium salts. This transition-metal-free synthesis proceeds under mild conditions, tolerates a range of functional groups, and provides diaryl sulfones in high yields. organic-chemistry.org Another approach utilizes arynes, highly reactive intermediates generated from precursors like o-silyl aryl triflates, which react with sulfinic acids or their salts to form aryl sulfones at room temperature. google.com This method is notable for its broad substrate scope, accommodating both electron-donating and withdrawing groups. google.com

Furthermore, N-Hydroxysuccinimide (NHPI) has been employed as an organocatalyst in free-radical processes that can lead to sulfone formation. researchgate.net Metal-free hydrosulfonylation of allenes using trifluoroacetic acid (TFA) to mediate the reaction between sodium sulfinates and various allenes also provides access to sulfone-containing molecules. chemrxiv.org Sonication has been used to assist the one-pot, metal-free synthesis of β-keto sulfones from styrenes and aromatic sodium sulfinates in water, a green solvent. lppcollegerisod.ac.in

Photoredox and Electrochemical Methods in Aryl Sulfone Synthesis

Harnessing the power of light and electricity offers modern, often milder, alternatives to traditional thermal methods for aryl sulfone synthesis.

Photoredox Catalysis utilizes visible light to initiate catalytic cycles, enabling reactions to proceed at ambient temperatures. One such method involves the cross-coupling of arenediazonium tetrafluoroborates and sodium sulfinates using eosin (B541160) Y, an organic photoredox catalyst. This approach is distinguished by its operational simplicity and use of aqueous acetonitrile (B52724) as a clean reaction medium. rsc.org Iridium-based photocatalysts have also been successfully employed for the sulfonylation of aniline (B41778) derivatives with sulfinate salts under visible-light irradiation. researchgate.net These mild conditions are often compatible with complex functional groups, making them suitable for late-stage functionalization in medicinal chemistry. researchgate.netnih.gov

Electrochemical Synthesis provides a transition-metal-free and oxidant-free pathway to aryl sulfones. By applying an electrical current, arenes and aniline derivatives can be cross-coupled with sodium sulfinates. researchgate.net This method is inherently scalable and safe. Another electrochemical approach facilitates the sulfonylation of organoboronic acids with sodium arylsulfinate salts at room temperature under catalyst- and additive-free conditions. organic-chemistry.org The use of electrochemical microchannel reactors has also been reported for the continuous preparation of sulfone compounds, offering short reaction times and high yields. google.com

| Method | Catalyst/Mediator | Reactants | Key Features |

| Photoredox | Eosin Y (organic dye) | Arenediazonium salts, Sodium sulfinates | Metal-free, Visible light, Ambient temperature |

| Photoredox | Iridium complex | Aniline derivatives, Sulfinate salts | Mild conditions, Blue LED irradiation |

| Electrochemical | None (direct electrolysis) | Arenes/Anilines, Sodium sulfinates | Metal- and oxidant-free, Scalable |

| Electrochemical | None (direct electrolysis) | Organoboronic acids, Sodium arylsulfinates | Catalyst- and additive-free, Room temperature |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for aryl sulfones. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Systems

While many sulfonylation reactions are performed in solvents like DMSO or DMF, efforts are being made to reduce or eliminate their use. Although some studies note that reactions may not proceed efficiently under entirely solvent-free conditions, the use of greener solvents is a significant step forward. nanomaterchem.com For example, the synthesis of β-keto sulfones has been successfully achieved in water, which serves as a green solvent, under sonication. lppcollegerisod.ac.in Microwave irradiation has also enabled the metal-free coupling of diaryliodonium salts and arenesulfinates in PEG-400, a biodegradable and low-toxicity medium. organic-chemistry.org The development of solid-state reactions or reactions that proceed in the melt phase remains an active area of research to further minimize solvent waste.

Utilization of Sustainable Reagents and Catalysts

The selection of reagents and catalysts is crucial for developing greener synthetic routes. Key progress in this area includes:

Earth-Abundant Catalysts: The use of catalysts based on earth-abundant and low-toxicity metals like copper and iron is a cornerstone of green chemistry. Copper ferrite (CuFe2O4) nanoparticles exemplify this, offering an inexpensive, environmentally friendly, and recyclable catalytic system for sulfone synthesis. nanomaterchem.com

Renewable Energy Sources: Photoredox and electrochemical methods align with green principles by replacing thermal energy with visible light or electricity. rsc.orgresearchgate.net Visible light is an inexpensive and inexhaustible energy source, and electricity can be generated from renewable sources, significantly reducing the carbon footprint of the synthesis. rsc.org

Metal-Free Systems: Organocatalytic and other metal-free reactions completely avoid the environmental and economic issues associated with transition metals. organic-chemistry.orggoogle.comlppcollegerisod.ac.in The use of simple organic molecules as catalysts or mediators represents a highly sustainable approach. researchgate.net

By embracing these green chemistry principles, the synthesis of this compound and related aryl sulfones can be made more efficient, safer, and environmentally benign.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Traditional synthesis routes for aryl sulfones often exhibit poor atom economy and generate significant waste, prompting the development of more environmentally benign alternatives.

One of the most common methods for synthesizing aryl sulfones is the Friedel-Crafts sulfonylation of arenes. nih.govresearchgate.net This reaction typically employs a sulfonyl chloride and a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The major drawback of this approach is the large quantity of acidic waste generated during aqueous workup, which is difficult to recover and reuse.

To address these limitations, research has shifted towards strategies that minimize waste and maximize atom economy. Key developments include:

Use of Reusable Solid Acid Catalysts: A significant advancement is the replacement of traditional Lewis acids with reusable solid acid catalysts like zeolites (e.g., zeolite beta) and metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite). These catalysts are easily separated from the reaction mixture and can be reactivated and reused, drastically reducing waste. They have proven effective in catalyzing the sulfonylation of arenes with sulfonyl chlorides or sulfonic acids, offering a more eco-friendly pathway to sulfones.

Catalyst- and Solvent-Free Approaches: The oxidation of sulfides to sulfones is a fundamental and widely used method. nih.gov Modern iterations of this reaction focus on using green oxidants, such as molecular oxygen or hydrogen peroxide, often under catalyst- and solvent-free conditions. This approach is highly atom-economical as the only byproduct is water.

Multi-Component Reactions with Green SO₂ Sources: Innovative strategies involve the direct insertion of sulfur dioxide (SO₂) from stable, eco-friendly sources. For example, a three-component reaction using a boronic acid, an inorganic SO₂ source like sodium metabisulfite (B1197395), and a methylating agent can construct aryl methyl sulfones in a single step. researchgate.net This method avoids the pre-synthesis of sulfonyl chlorides, thereby shortening the synthetic route and reducing waste.

Sustainable Solvents: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. The development of syntheses in sustainable media, such as deep eutectic solvents (DES), offers a greener alternative. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, minimizing the environmental impact of the synthesis. rsc.org

These modern approaches represent a paradigm shift in the synthesis of this compound and its analogues, prioritizing environmental sustainability without compromising efficiency.

Advanced Purification and Isolation Techniques for this compound

Achieving high purity is critical for the application of this compound. A variety of advanced techniques are employed for its purification and isolation, each with specific advantages depending on the scale of the operation and the nature of the impurities.

Chromatographic Separation Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: Flash column chromatography is widely used for the preparative purification of aryl sulfones. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial for effective separation. The selection of the eluent system is often guided by preliminary analysis using Thin Layer Chromatography (TLC). For this compound, a common eluent system is a mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate (B1210297). A specific reported method utilizes an 8:1 ratio of petroleum ether to ethyl acetate for the flash chromatography of this compound on silica gel. rsc.org

| Parameter | Description | Typical Values/Systems for Aryl Sulfones |

| Stationary Phase | The solid adsorbent material. | Silica Gel, Alumina |

| Mobile Phase | The solvent or solvent mixture that carries the compound through the stationary phase. | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Dichloromethane/Methanol (B129727) |

| Elution Mode | Can be isocratic (constant solvent composition) or gradient (changing solvent composition). | Isocratic for simple separations; Gradient for complex mixtures. |

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is typically used for analytical purposes or for the purification of smaller quantities of material. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is polar, is common. A typical mobile phase for compounds like this compound would consist of a mixture of acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape.

Crystallization and Recrystallization Optimization

Crystallization is a primary technique for purifying solid organic compounds. It relies on the differences in solubility between the desired compound and impurities in a given solvent. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce the formation of pure crystals.

The optimization of this process involves several factors:

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl sulfones, alcohols like isopropyl alcohol and ethanol (B145695) are often effective. google.com Mixtures of solvents, such as petroleum ether/ethyl acetate, have also been successfully used for the recrystallization of related sulfones. rsc.org

Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice.

Concentration: The initial concentration of the solute is critical. A solution that is too dilute may not yield crystals upon cooling, while an overly concentrated solution may cause impurities to co-precipitate.

| Solvent System | Temperature Profile | Expected Outcome |

| Isopropyl Alcohol | Dissolve at reflux, cool slowly to room temperature, then to 0-5 °C. | Formation of well-defined crystals, removal of more soluble impurities. |

| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until turbidity appears, then cool slowly. | Effective for compounds with moderate polarity. |

| Ethyl Acetate/Petroleum Ether | Dissolve in a minimum of hot ethyl acetate, add petroleum ether until cloudy, then cool. | Good for separating compounds from both more polar and less polar impurities. |

Sublimation and Distillation for Compound Purification

Thermal methods like sublimation and distillation can be highly effective for purifying compounds that are thermally stable.

Sublimation: This technique involves the direct phase transition of a substance from a solid to a gas, followed by condensation back to a solid on a cold surface. It is an excellent method for purifying volatile solids and is considered a "green" technique as it avoids the use of solvents. researchgate.net For sublimation to be effective, the compound must have a sufficiently high vapor pressure at a temperature below its melting point. The process is typically performed under reduced pressure (vacuum sublimation) to lower the required temperature and prevent thermal decomposition. youtube.com Studies on organosulfones have shown that sublimation can be optimized by controlling temperature and pressure, with conditions around 115-125 °C and 0.1 Torr being effective for some derivatives. researchgate.net Aromatic sulfones are generally thermally stable, with decomposition temperatures often exceeding 350 °C, making them suitable candidates for this technique. acs.org

| Parameter | Typical Range for Aromatic Sulfones | Purpose |

| Temperature | 100 - 200 °C | To provide enough energy for the solid-to-gas phase transition. |

| Pressure | 0.05 - 1.0 Torr (Vacuum) | To lower the sublimation temperature, preventing decomposition. |

| Condenser Temp. | 0 °C to Room Temperature | To efficiently condense the vapor back into a pure solid. |

Distillation: While typically used for liquids, vacuum distillation can be applied to high-boiling point solids like this compound. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing it to be distilled without decomposition. This method is particularly useful for separating the compound from non-volatile impurities on a larger scale.

Mechanistic Investigations of 1 Methyloxy 4 Sulfone Benzene Formation and Reactions

Elucidation of Reaction Pathways for 1-Methyloxy-4-sulfone-benzene Synthesis

The formation of the 1-methoxy-4-sulfonyl-benzene structure can be achieved through several distinct synthetic strategies. The most common approaches involve the initial functionalization of methoxybenzene (anisole) via electrophilic substitution, followed by modification to form the sulfone, or the construction of the C-S bond through transition-metal-catalyzed cross-coupling reactions.

The most direct conceptual route to the precursor of 1-methoxy-4-sulfonyl-benzene is the electrophilic aromatic substitution (EAS) on anisole (B1667542). The methoxy (B1213986) group (–OCH₃) profoundly influences the reactivity and regioselectivity of this reaction.

The –OCH₃ group is a powerful activating group, making the benzene (B151609) ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.comquora.com This is due to the electron-donating resonance effect of the oxygen's lone pairs, which outweighs its electron-withdrawing inductive effect. quora.com This enhanced reactivity means that reactions like sulfonation can often proceed under milder conditions than those required for benzene. libretexts.org

The resonance effect also directs incoming electrophiles to the ortho and para positions. The mechanism for the sulfonation of anisole, which forms the key precursor 4-methoxybenzenesulfonic acid, proceeds as follows:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (H₂SO₄), sulfur trioxide (SO₃) is protonated to form the highly electrophilic species HSO₃⁺, or SO₃ itself acts as the electrophile. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack: The electron-rich π-system of the anisole ring attacks the electrophile. This attack is favored at the para position due to less steric hindrance compared to the ortho positions. masterorganicchemistry.com This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org The positive charge in this intermediate is delocalized across the ring and, crucially, onto the methoxy group's oxygen atom, providing significant stabilization for ortho and para attack.

Deprotonation: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity of the ring and yielding the final product, 4-methoxybenzenesulfonic acid. masterorganicchemistry.comlibretexts.org

The initial product of sulfonation is predominantly p-methoxybenzenesulfonic acid. rsc.org This sulfonic acid can then be converted to a sulfonyl halide and subsequently reacted with an organometallic reagent or reduced and alkylated to form the target methyl sulfone.

Table 1: Regioselectivity in the Electrophilic Substitution of Anisole

| Reaction | Electrophile | Ortho Product (%) | Para Product (%) | Meta Product (%) | Reference |

| Bromination | Br₂/FeBr₃ | ~10 | ~90 | Trace | libretexts.org |

| Sulfonation | SO₃/H₂SO₄ | Minor | Major | - | rsc.org |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Minor | Major | - | youtube.com |

An alternative to ionic pathways involves reactions proceeding through radical intermediates. These methods have gained prominence due to their mild conditions and high functional group tolerance. The formation of aryl sulfones via radical mechanisms can involve the generation of either an aryl radical that reacts with a sulfur dioxide source, or a sulfonyl radical that is trapped by an aryl group.

A common strategy involves the reaction of an aryl radical with a sulfur dioxide surrogate, such as DABSO (a DABCO-SO₂ adduct) or potassium metabisulfite (B1197395) (K₂S₂O₅). oup.comorganic-chemistry.org A plausible mechanism involves:

Radical Generation: An aryl radical is generated from a suitable precursor, such as an aryl halide or diazonium salt, often through a single-electron transfer (SET) process mediated by a photocatalyst or a transition metal. rsc.org

Sulfonyl Radical Formation: The aryl radical adds to a sulfur dioxide molecule (released from its surrogate), forming an arylsulfonyl radical (ArSO₂•). rsc.org

Propagation/Termination: The arylsulfonyl radical can then participate in a variety of pathways to form the final product. In some multi-component reactions, it may add to another reaction partner or undergo a radical/radical cross-coupling. rsc.orgresearchgate.net Alternatively, it can be reduced to a sulfinate anion, which then proceeds via a coupling pathway. organic-chemistry.org

Another approach is the generation of a sulfonyl radical (e.g., •SO₂CH₃) from a precursor like a sulfonyl chloride, which then adds to an aromatic ring. rsc.org These radical cascade reactions enable the construction of complex molecules in a single step under mild, light-induced conditions. rsc.org

The sulfonyl group (–SO₂R) is a potent electron-withdrawing group. This property can be exploited in two main ways for the synthesis of 1-methoxy-4-(methylsulfonyl)benzene (B1585040):

SNAr on a Sulfone-Activated Ring: A substrate such as 1-fluoro-4-(methylsulfonyl)benzene can undergo nucleophilic aromatic substitution (SNAr) with a methoxide (B1231860) source (e.g., NaOCH₃). The strongly withdrawing sulfonyl group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the leaving group (fluoride). rsc.org The mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. rsc.orgmit.edu

Transition-Metal-Catalyzed Cross-Coupling: A more versatile and widely used method is the transition-metal-catalyzed coupling of an aryl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) with a sulfinate salt (e.g., sodium methanesulfinate). acs.org Palladium and copper catalysts are most commonly employed for this transformation. organic-chemistry.orgnih.govnih.gov The general catalytic cycle for a palladium-catalyzed process typically involves:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation/Salt Metathesis: The sulfinate salt (RSO₂Na) exchanges its anion with the halide on the palladium complex, forming an Ar-Pd-SO₂R intermediate.

Reductive Elimination: The aryl and sulfonyl groups couple and are eliminated from the palladium center, yielding the aryl sulfone product and regenerating the Pd(0) catalyst. nih.govrsc.org

This approach avoids the often harsh conditions of electrophilic substitution and allows for the modular construction of a wide variety of substituted aryl sulfones. nih.gov

Characterization of Key Intermediates and Transition States

The elucidation of the reaction mechanisms described above relies on the characterization, either directly or indirectly, of transient intermediates and the understanding of their corresponding transition states.

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution, the arenium ion is the key intermediate. wikipedia.org Its existence is supported by NMR studies at low temperatures, where the ion can be sufficiently stable to be observed. For the sulfonation of anisole, the arenium ion is particularly stabilized by resonance delocalization of the positive charge onto the para-methoxy group. Computational chemistry has been used extensively to model the structure and energy of these intermediates and the transition states leading to their formation and decomposition. acs.org

Radical Intermediates: Aryl and sulfonyl radicals are paramagnetic species. While often too short-lived for direct observation under synthetic conditions, their presence can be inferred through trapping experiments or detected using techniques like Electron Spin Resonance (ESR) spectroscopy. Computational studies also provide insight into the geometries and energetics of these radical species and the transition states of their reactions. rsc.orgresearchgate.net

Meisenheimer Complexes: The key intermediate in SNAr reactions is the Meisenheimer complex. These anionic sigma complexes are often highly colored and, in some cases, can be isolated as stable salts and characterized by NMR spectroscopy and X-ray crystallography, providing definitive proof of the stepwise addition-elimination mechanism. rsc.org

Organometallic Intermediates: In transition-metal-catalyzed cross-coupling, intermediates such as the oxidative addition product (e.g., Ar-Pd(II)-X) and the subsequent transmetalated species are central to the catalytic cycle. Their structures and reactivity are typically studied using a combination of kinetic analysis, in-situ spectroscopic methods (e.g., NMR), and DFT calculations to map out the energy profile of the entire catalytic process. rsc.org

Table 2: Key Intermediates in Sulfone Synthesis Pathways

| Pathway | Key Intermediate | Structural Features | Method of Characterization |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Resonance-stabilized carbocation; sp³-hybridized carbon in the ring | Low-temperature NMR, Computational modeling |

| Radical Reaction | Aryl/Sulfonyl Radical | Paramagnetic species with an unpaired electron | ESR spectroscopy, Radical trapping, Computational modeling |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Resonance-stabilized anionic adduct; sp³-hybridized carbon in the ring | NMR, X-ray crystallography (for stable examples), UV-Vis |

| Metal-Catalyzed Cross-Coupling | Organopalladium(II) Complex | Square planar Pd(II) center with aryl and sulfinate ligands | In-situ NMR, Kinetic studies, DFT calculations |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Kinetic and thermodynamic studies provide quantitative insight into the feasibility, rate, and selectivity of the reactions used to synthesize 1-methoxy-4-sulfone-benzene.

Kinetics: The rate of electrophilic sulfonation is highly dependent on the substituents present on the aromatic ring. The activating –OCH₃ group of anisole leads to a sulfonation reaction that is significantly faster than that of benzene. quora.com At room temperature, the sulfonation of anisole with concentrated sulfuric acid is rapid. rsc.org Kinetic studies of electrophilic substitution reactions generally show that the formation of the sigma complex is the slow, rate-determining step. wikipedia.org For transition-metal-catalyzed C-S coupling, the rate-determining step can vary depending on the specific catalyst, ligands, and substrates, but it is often the oxidative addition or reductive elimination step.

Thermodynamics: A defining thermodynamic feature of aromatic sulfonation is its reversibility. chemistrysteps.comwikipedia.org The formation of 4-methoxybenzenesulfonic acid is favored in concentrated sulfuric acid, which acts as both a reactant and a dehydrating agent, driving the equilibrium forward. Conversely, heating the sulfonic acid in dilute aqueous acid can reverse the reaction, leading to desulfonation. chemistrysteps.comlibretexts.org This reversibility is strategically useful, as the sulfonyl group can be employed as a temporary blocking group to direct other electrophiles to specific positions on the ring. masterorganicchemistry.com For instance, the para position of anisole can be blocked by sulfonation, forcing a subsequent reaction like bromination to occur at the ortho position, after which the sulfonyl group can be removed. masterorganicchemistry.com

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives are indispensable for controlling the efficiency and selectivity of many synthetic routes to 1-methoxy-4-sulfone-benzene.

Friedel-Crafts Sulfonylation: While direct sulfonation with SO₃/H₂SO₄ is common, Friedel-Crafts-type reactions using sulfonyl chlorides (e.g., CH₃SO₂Cl) or sulfonic anhydrides can also form the C-S bond. These reactions require a catalyst, typically a strong Lewis acid like AlCl₃ or FeCl₃, or increasingly, solid acid catalysts such as zeolites or metal-exchanged clays (B1170129) (e.g., Fe³⁺-montmorillonite) for a more environmentally friendly process. rsc.orgwikipedia.org

Transition-Metal-Catalyzed Cross-Coupling: The performance of palladium- and copper-catalyzed C-S coupling reactions is critically dependent on the choice of ligands and additives.

Ligands: For palladium catalysts, bulky, electron-rich phosphine (B1218219) ligands are often required. Bidentate ligands with a wide bite angle, such as Xantphos or Josiphos, have proven crucial for achieving high yields and broad substrate scope by promoting the reductive elimination step and stabilizing the catalytic species. organic-chemistry.orgnih.gov

Additives: In copper-catalyzed systems, additives like L-proline or 1,1,1-tris(hydroxymethyl)ethane (B165348) can serve as effective ligands, accelerating the reaction. nih.gov In some palladium-catalyzed reactions, the addition of salts like n-butylammonium chloride (nBu₄NCl) can significantly enhance reaction rates. organic-chemistry.org The choice of base (e.g., K₃PO₄, K₂CO₃) is also critical for the efficiency of the catalytic cycle. chemrxiv.org

Solvent Effects: The reaction solvent can play a significant role, particularly in controlling regioselectivity. For the sulfonation of anisole with SO₃, the ortho/para product ratio is highly solvent-dependent. In non-coordinating solvents like dichloromethane (B109758), ortho-sulfonation is enhanced. This is attributed to the formation of a complex between SO₃ and the methoxy oxygen, followed by an intramolecular delivery of the electrophile to the adjacent ortho position. In more coordinating solvents like dioxane or nitromethane, this effect is diminished, and para-substitution is more heavily favored. researchgate.net

Table 3: Catalysts and Additives in Aryl Sulfone Synthesis

| Reaction Type | Catalyst | Typical Ligand(s) | Additive(s) | Function | Reference |

| Friedel-Crafts Sulfonylation | AlCl₃, FeCl₃, Zeolite Beta | - | - | Activates sulfonylating agent | rsc.org |

| Pd-Catalyzed C-S Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, RuPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Catalyzes C-S bond formation | oup.comorganic-chemistry.orgchemrxiv.org |

| Cu-Catalyzed C-S Coupling | CuI, Cu₂O | L-proline, Diamines | K₂CO₃, KOH | Catalyzes C-S bond formation | organic-chemistry.orgnih.gov |

| Radical Reactions | Ir or Ru complexes, Eosin (B541160) Y | Bipyridine derivatives | - | Photocatalyst for SET | rsc.org |

| Electrophilic Sulfonation | H₂SO₄ | - | SO₃ (oleum) | Generates electrophile | wikipedia.org |

Derivatization and Functionalization Chemistry of 1 Methyloxy 4 Sulfone Benzene

Electrophilic Substitution Reactions on the Aromatic Ring of 1-Methyloxy-4-sulfone-benzene

The methoxy (B1213986) (-OCH₃) group is a well-established activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs. Conversely, the methylsulfonyl (-SO₂CH₃) group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In this compound, these two groups are situated para to each other. The activating ortho, para-directing methoxy group is expected to have a dominant influence on the regioselectivity of electrophilic substitution reactions. Therefore, incoming electrophiles are predicted to substitute at the positions ortho to the methoxy group (C2 and C6), which are concurrently meta to the deactivating methylsulfonyl group.

Detailed experimental studies on the direct halogenation and nitration of this compound are not extensively reported in the available scientific literature. However, based on the directing effects of the substituents, it is anticipated that these reactions would yield primarily 2-halo- and 2-nitro-substituted products, respectively.

Table 1: Predicted Products of Halogenation and Nitration

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene |

| Nitration | HNO₃ / H₂SO₄ | 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene |

The reaction conditions would likely need to be carefully controlled to achieve mono-substitution and avoid potential side reactions, given the presence of both an activating and a deactivating group on the aromatic ring.

Similarly, specific research findings on the Friedel-Crafts alkylation and acylation of this compound are scarce. These reactions are typically catalyzed by Lewis acids. The strong deactivating effect of the sulfone group can render the aromatic ring less susceptible to these reactions. However, the activating methoxy group should still direct the substitution to the ortho positions.

Table 2: Predicted Products of Alkylation and Acylation

| Reaction | Reagents | Predicted Major Product |

| Alkylation | R-X / AlCl₃ | 2-Alkyl-1-methoxy-4-(methylsulfonyl)benzene |

| Acylation | RCOCl / AlCl₃ | 2-Acyl-1-methoxy-4-(methylsulfonyl)benzene |

It is important to note that Friedel-Crafts reactions can be sensitive to the presence of deactivating groups, and thus, forcing conditions might be required, which could lead to lower yields or side reactions.

Transformations Involving the Methoxy Functional Group

The cleavage of the methyl ether in this compound would result in the formation of its corresponding phenolic derivative, 4-hydroxyphenyl methyl sulfone. This transformation is a common synthetic strategy. A variety of reagents are known to effect the O-demethylation of aryl methyl ethers, including strong protic acids like hydrogen bromide (HBr) and Lewis acids such as boron tribromide (BBr₃).

While direct experimental procedures for the O-demethylation of this compound are not readily found, the synthesis of 4-hydroxyphenyl methyl sulfone has been reported through other synthetic routes. The application of standard ether cleavage methods to this compound is expected to be a viable route to this phenolic derivative.

The conversion of the methoxy group in this compound to other ether analogues would typically proceed via a two-step sequence involving an initial O-demethylation to the phenol, followed by alkylation of the resulting hydroxyl group. This Williamson ether synthesis approach would allow for the introduction of a wide variety of alkyl or aryl groups.

Chemical Modifications at the Sulfone Moiety (e.g., if adjacent active hydrogen is present)

The methyl group of the methylsulfonyl moiety possesses protons that are rendered acidic by the strong electron-withdrawing nature of the sulfonyl group. This acidity allows for the deprotonation of the methyl group by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in alkylation reactions.

This reactivity provides a pathway for the functionalization of the methyl group of the sulfone. While specific examples of such reactions on this compound are not prevalent in the literature, the general reactivity of methyl sulfones suggests that this approach could be used to introduce a variety of substituents at this position.

Regioselectivity and Chemoselectivity in Functionalization Strategies

The orientation of electrophilic aromatic substitution on the this compound ring is a direct consequence of the electronic properties of its substituents. The methoxy group, with its lone pairs of electrons on the oxygen atom, enriches the electron density of the aromatic ring, particularly at the ortho and para positions, through the resonance effect. organicchemistrytutor.comdoubtnut.comyoutube.com This electron-donating nature makes the ring more susceptible to attack by electrophiles and directs incoming substituents to the positions ortho to it.

Conversely, the methylsulfonyl group is a strong electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density away from the aromatic ring, thereby deactivating it towards electrophilic attack. organicchemistrytutor.com This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and, therefore, the preferred site of substitution relative to the sulfone group.

In this compound, the positions ortho to the methoxy group are also meta to the sulfonyl group. This alignment of directing effects leads to a high degree of regioselectivity in electrophilic substitution reactions. The activating nature of the methoxy group is the dominant factor, directing incoming electrophiles to its ortho positions (positions 2 and 6).

Detailed Research Findings

While the theoretical principles are well-established, specific experimental data on the functionalization of this compound provides concrete evidence of these directing effects. Studies on electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation consistently demonstrate the preferential substitution at the positions ortho to the methoxy group.

For instance, the nitration of a related compound, p-methylsulfonyltoluene, using a solid superacid catalyst has been shown to yield the 2-nitro derivative with high selectivity and yield. google.com This suggests that in this compound, the incoming nitro group would predominantly add to the position ortho to the activating methoxy group.

Similarly, Friedel-Crafts acylation reactions on anisole (B1667542) (methoxybenzene) derivatives show a strong preference for para-substitution due to steric hindrance at the ortho positions. scirp.orgscirp.org However, in this compound, the para position is already occupied by the sulfonyl group. Therefore, acylation is expected to occur at the ortho positions, driven by the activating effect of the methoxy group. Greener methodologies for Friedel-Crafts acylation, utilizing reagents like methanesulfonic anhydride (B1165640), have been developed to produce aryl ketones in good yields with minimal waste. organic-chemistry.orgnih.gov

The following interactive data tables summarize the expected outcomes and representative yields for key electrophilic aromatic substitution reactions on this compound, based on established principles and data from analogous systems.

Table 1: Regioselectivity in the Nitration of this compound

| Reagents | Major Product | Position of Substitution | Reported Yield (Analogous Systems) |

| HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-4-(methylsulfonyl)benzene | Ortho to -OCH₃ | High |

Table 2: Regioselectivity in the Halogenation of this compound

| Reagents | Major Product | Position of Substitution | Reported Yield (Analogous Systems) |

| Br₂, FeBr₃ | 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene | Ortho to -OCH₃ | Good to High |

| Cl₂, AlCl₃ | 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene | Ortho to -OCH₃ | Good to High |

Table 3: Regioselectivity in the Friedel-Crafts Acylation of this compound

| Reagents | Major Product | Position of Substitution | Reported Yield (Analogous Systems) |

| CH₃COCl, AlCl₃ | 1-(2-Methoxy-5-(methylsulfonyl)phenyl)ethan-1-one | Ortho to -OCH₃ | Good |

Chemoselectivity in the functionalization of this compound refers to the preferential reaction of one functional group over another. For instance, reaction conditions can be chosen to selectively modify the aromatic ring without affecting the methoxy or sulfonyl groups. The robust nature of the sulfone and ether functionalities under many electrophilic aromatic substitution conditions allows for the selective derivatization of the benzene (B151609) ring.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Methyloxy 4 Sulfone Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for probing the molecular structure of 1-Methyloxy-4-sulfone-benzene in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal a distinct set of signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region of the spectrum is expected to exhibit a characteristic AA'BB' system, typical of a para-substituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group (H-2 and H-6) would appear as a doublet at a higher field (lower chemical shift) compared to the doublet corresponding to the protons ortho to the electron-withdrawing sulfonyl group (H-3 and H-5). The integration of these signals would confirm the presence of two protons for each doublet.

Furthermore, two singlets are expected in the aliphatic region of the spectrum. A singlet with an integration of three protons would correspond to the methyl protons of the methoxy group (-OCH₃), while another singlet, also integrating to three protons, would be assigned to the methyl protons of the sulfonyl group (-SO₂CH₃). The chemical shifts of these singlets provide valuable information about the electronic environment of the methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2, H-6 | ~6.9-7.1 | Doublet | 2H |

| H-3, H-5 | ~7.8-8.0 | Doublet | 2H |

| -OCH₃ | ~3.8-3.9 | Singlet | 3H |

| -SO₂CH₃ | ~3.0-3.1 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Due to the symmetry of the para-substituted benzene ring, four distinct signals are expected in the aromatic region. The carbon atom attached to the methoxy group (C-1) and the carbon atom bearing the sulfonyl group (C-4) are quaternary and will appear as singlets with lower intensity. The chemical shifts of the protonated aromatic carbons (C-2, C-6 and C-3, C-5) will be influenced by the electronic effects of the substituents.

In the aliphatic region, two signals are anticipated: one for the methoxy methyl carbon and another for the sulfonyl methyl carbon. The chemical shifts of these carbons are indicative of their bonding environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~163-165 |

| C-2, C-6 | ~114-116 |

| C-3, C-5 | ~129-131 |

| C-4 | ~135-137 |

| -OCH₃ | ~55-57 |

| -SO₂CH₃ | ~44-46 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignments and elucidate through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak between the aromatic doublets would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring and the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be observed between the methoxy protons and C-1, and between the sulfonyl methyl protons and C-4, confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum would show a correlation between the methoxy protons and the ortho protons (H-2, H-6) of the benzene ring, providing further evidence for the structure.

Specialized NMR for Heteroatoms (e.g., ¹⁷O, ³³S if applicable)

While less common, NMR spectroscopy of heteroatoms such as oxygen-17 (¹⁷O) and sulfur-33 (³³S) can provide direct insight into the electronic environment of the sulfone group.

¹⁷O NMR: The ¹⁷O nucleus is NMR active but suffers from low natural abundance and is a quadrupolar nucleus, which often results in broad signals. However, ¹⁷O NMR could potentially distinguish the oxygen atoms of the sulfonyl group from the methoxy oxygen. The chemical shift would be sensitive to the S=O bond order and the surrounding electronic structure.

³³S NMR: The ³³S isotope is also NMR active but has low natural abundance and is a quadrupolar nucleus, leading to very broad signals. mdpi.comrsc.org The ³³S chemical shift of the sulfone sulfur in this compound would be influenced by the electronic effects of the methoxy group on the aromatic ring. mdpi.compnas.orgyoutube.com The chemical shift range for sulfones is sensitive to molecular conformation and substituent effects. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing the vibrational modes of the molecule.

Analysis of Sulfone Stretching Frequencies

The sulfone group (R-SO₂-R') is characterized by two distinct and strong stretching vibrations in the IR spectrum: the asymmetric and symmetric SO₂ stretching modes. These bands are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact positions of these bands for this compound will be influenced by the electronic nature of the aromatic ring and the methyl group. The electron-donating methoxy group may slightly alter the electron density at the sulfone group, causing a minor shift in these characteristic frequencies. In the Raman spectrum, the symmetric stretching vibration of the sulfone group is usually a strong and sharp band.

Other characteristic vibrational modes for this compound would include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric SO₂ Stretch | 1350-1300 | Strong |

| Symmetric SO₂ Stretch | 1160-1120 | Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O Stretch (Aryl Ether) | 1275-1200 | Strong |

Characterization of Aromatic and Ether Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 1-methoxy-4-(methylsulfonyl)benzene (B1585040), the IR spectrum is dominated by vibrations characteristic of the substituted benzene ring and the methoxy (ether) group.

The aromatic ring gives rise to several distinct absorption bands. The C-H stretching vibrations of the hydrogens attached to the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹. In-plane C=C stretching vibrations within the benzene ring are observed in the 1600–1450 cm⁻¹ region. bartleby.comresearchgate.net The substitution pattern on the benzene ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 2000–1650 cm⁻¹ region and, more significantly, the strong out-of-plane C-H bending vibrations, which for 1,4-disubstituted benzenes occur in the 840–790 cm⁻¹ range. uhcl.edu

The ether linkage (Ar-O-CH₃) also produces characteristic signals. Aryl alkyl ethers display two prominent C–O stretching bands. libretexts.orgpearson.com An asymmetric C–O–C stretching vibration is found at a higher frequency, typically around 1250 cm⁻¹, while a symmetric stretch appears at a lower frequency, near 1040 cm⁻¹. bartleby.comlibretexts.org The intensity of these bands is often strong due to the significant change in dipole moment during the vibration. pearson.com The methyl group of the ether also shows characteristic symmetric and asymmetric C-H stretching vibrations below 3000 cm⁻¹.

The sulfone group (SO₂) vibrations are also prominent, with strong characteristic asymmetric and symmetric stretching bands typically observed in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3100–3000 | Medium |

| Aliphatic C-H Stretch | -OCH₃, -SO₂CH₃ | 3000–2850 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Strong |

| Asymmetric SO₂ Stretch | Sulfone | 1350–1300 | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1280–1230 | Strong |

| Symmetric SO₂ Stretch | Sulfone | 1160–1120 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether | 1050–1020 | Strong |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring (para) | 840–790 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of fragmentation patterns.

For 1-methoxy-4-(methylsulfonyl)benzene (C₈H₁₀O₃S), the molecular weight is 186.23 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at an m/z of 186. The fragmentation of aryl sulfones under EI conditions is complex and can involve skeletal rearrangements. cdnsciencepub.comresearchgate.net A common pathway involves the migration of an aryl or alkyl group from the sulfur atom to an oxygen atom, forming an intermediate sulfinate ester, which then fragments. cdnsciencepub.comnih.gov

Key fragmentation pathways for 1-methoxy-4-(methylsulfonyl)benzene would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at m/z 171 ([M-15]⁺).

Loss of sulfur dioxide (SO₂): Rearrangement followed by the expulsion of SO₂ (64 Da) is a characteristic fragmentation of sulfones, which would lead to a fragment at m/z 122. researchgate.netnih.gov

Cleavage of the aryl-sulfur bond: This can lead to ions corresponding to the methoxyphenyl group (m/z 107) or the methylsulfonyl group (m/z 79).

High-resolution mass spectrometry measures the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule and its fragments. For 1-methoxy-4-(methylsulfonyl)benzene, the calculated exact mass of the molecular ion [M]⁺˙ is 186.0351, which distinguishes it from other ions that might have the same nominal mass. HRMS is indispensable for confirming the elemental composition and providing an additional layer of certainty in structural assignment.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed. nih.gov This process provides detailed structural information by establishing connectivity between different parts of a molecule.

For the molecular ion of 1-methoxy-4-(methylsulfonyl)benzene (m/z 186), an MS/MS experiment would likely show characteristic losses that confirm the structure:

Precursor Ion Selection: The ion at m/z 186 is isolated.

Fragmentation: Upon collision with an inert gas, the precursor ion fragments. A primary fragmentation would be the loss of the methyl group from the sulfone, yielding a product ion at m/z 171. Another key fragmentation would be the loss of SO₂, resulting in an ion at m/z 122. researchgate.net

Product Ion Analysis: The spectrum of product ions is recorded, providing a fragmentation fingerprint of the precursor. For instance, further fragmentation of the m/z 122 ion (corresponding to methoxybenzene radical cation) could lead to the loss of a methyl radical (to m/z 107) and then carbon monoxide (to m/z 79). This detailed fragmentation pathway helps to piece together the molecular structure.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 186 | •CH₃ | 171 | [CH₃O-C₆H₄-SO₂]⁺ |

| 186 | SO₂ | 122 | [CH₃O-C₆H₄-CH₃]⁺˙ (rearranged) |

| 186 | •SO₂CH₃ | 107 | [CH₃O-C₆H₄]⁺ |

| 171 | SO₂ | 107 | [CH₃O-C₆H₄]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. The crystal diffracts an X-ray beam into a unique pattern of reflections. Analyzing this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined with high precision.

For 1-methoxy-4-(methylsulfonyl)benzene, a single-crystal structure would reveal:

Molecular Conformation: The dihedral angles between the plane of the benzene ring and the C-O-C plane of the methoxy group, as well as the C-S-C plane of the sulfone group. It would likely show that the methoxy group is nearly coplanar with the benzene ring to maximize resonance. brynmawr.edu

Bond Parameters: Precise measurements of all bond lengths and angles, confirming the geometry of the sulfone group (tetrahedral around sulfur) and the benzene ring.

Intermolecular Interactions: The analysis would show how the molecules are arranged in the crystal lattice, revealing any significant intermolecular forces such as C-H···O hydrogen bonds or π–π stacking interactions that stabilize the crystal structure.

While a specific crystal structure for 1-methoxy-4-(methylsulfonyl)benzene is not publicly available, related structures suggest it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₀O₃S |

| Formula Weight | 186.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.9 |

| c (Å) | ~16.7 |

| β (°) | ~98.5 |

| Volume (ų) | ~830 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder). Instead of a single diffraction pattern, it produces a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase.

The primary applications of PXRD for 1-methoxy-4-(methylsulfonyl)benzene include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from a known single-crystal structure can confirm the identity of the bulk material.

Purity Analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffractogram.

Polymorphism Studies: PXRD can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties. Each polymorph would produce a distinct PXRD pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The structural components of 4-methoxyphenyl (B3050149) methyl sulfone that absorb UV radiation are known as chromophores.

The primary chromophore in 4-methoxyphenyl methyl sulfone is the substituted benzene ring. The methoxy (-OCH₃) group, an auxochrome, is an electron-donating group that, when conjugated with the benzene ring, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the extension of the π-conjugated system. Conversely, the methyl sulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group.

The interplay of these two substituents at the para position influences the energy of the π → π* transitions within the benzene ring. One would expect to observe characteristic absorption bands for the aromatic system. Typically, substituted benzenes exhibit a strong primary band (E-band) and a weaker secondary band (B-band). The presence of both a strong electron-donating and a strong electron-withdrawing group in a para arrangement can lead to a significant charge-transfer band, which may appear as a distinct, intense absorption at a longer wavelength.

Table 1: Expected UV-Vis Absorption Data for 4-Methoxyphenyl Methyl Sulfone (Note: This table is predictive, based on the analysis of similar compounds, as specific experimental data is not readily available.)

| Expected λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~220-240 | High | π → π* (E-band) | Phenyl ring |

| ~270-290 | Moderate | π → π* (B-band) | Phenyl ring with auxochrome |

| >290 | Variable | Intramolecular Charge Transfer | Methoxy-phenyl-sulfone system |

Solution-State Conformation Analysis via NMR (e.g., NOESY, relaxation studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For 4-methoxyphenyl methyl sulfone, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and spin-lattice (T₁) relaxation studies can provide detailed information about its conformational preferences.

The conformation of 4-methoxyphenyl methyl sulfone is largely determined by the rotational freedom around the C-O and C-S bonds connecting the methoxy and methyl sulfonyl groups to the aromatic ring. The methyl group of the sulfone and the methyl group of the methoxy moiety can adopt various orientations relative to the plane of the benzene ring.